5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Industry: Utilized in the development of new antimicrobial agents and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity . The compound may exert its effects through interactions with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- 2-methyl-N-phenyl-1-benzofuran-3-carboxamide
- 5-hydroxy-N-phenyl-1-benzofuran-3-carboxamide
Uniqueness
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-15(13-9-12(18)7-8-14(13)20-10)16(19)17-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYMBMZOHMWECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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